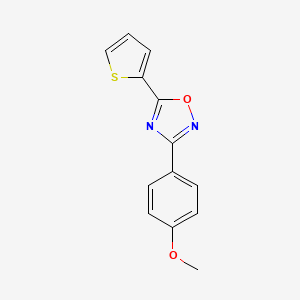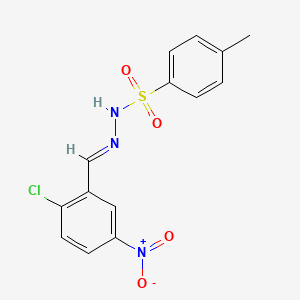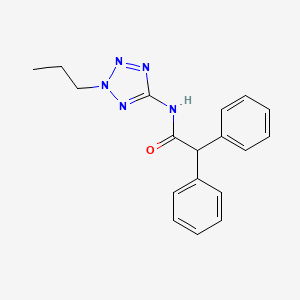
1-ethyl-5-methyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-methyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole class of compounds. It is commonly referred to as EMPC or simply pyrazole. This compound has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
EMPC exerts its biological effects by binding to specific receptors in the body. It has been shown to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain perception, inflammation, and immune function. By binding to these receptors, EMPC can modulate the activity of the endocannabinoid system, leading to its various biological effects.
Biochemical and Physiological Effects
EMPC has been shown to possess a wide range of biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It can also inhibit the production of inflammatory cytokines, leading to its anti-inflammatory properties. Its analgesic properties are attributed to its ability to inhibit the production of prostaglandins. Furthermore, EMPC has been shown to possess antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
EMPC has several advantages for lab experiments. It is readily available and can be synthesized with high yields. It also possesses a wide range of biological effects, making it useful for studying various physiological processes. However, there are also some limitations to its use. EMPC is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on EMPC. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and its safety profile. Another area of interest is its potential use as an anti-inflammatory and analgesic agent. Further studies are needed to determine its efficacy in different inflammatory conditions and its potential for addiction. Additionally, further studies are needed to determine the optimal dosing and administration of EMPC for different applications.
Synthesemethoden
EMPC can be synthesized using a variety of methods, including the reaction of 2-methylphenylhydrazine with ethyl acetoacetate followed by cyclization with methyl iodide. Another method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide followed by cyclization with methyl iodide. Both methods result in the formation of EMPC with high yields.
Wissenschaftliche Forschungsanwendungen
EMPC has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and analgesic properties. Studies have also shown that EMPC can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, EMPC has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Its analgesic properties are attributed to its ability to inhibit the production of prostaglandins.
Eigenschaften
IUPAC Name |
1-ethyl-5-methyl-N-(2-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-17-11(3)12(9-15-17)14(18)16-13-8-6-5-7-10(13)2/h5-9H,4H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMDYQAKRSKCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-methyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5721493.png)
![2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)
![2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)
![N-(4-methoxyphenyl)-5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5721524.png)

![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)

![7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5721554.png)

![5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5721562.png)
![{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5721585.png)
![2-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5721591.png)
![2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5721596.png)